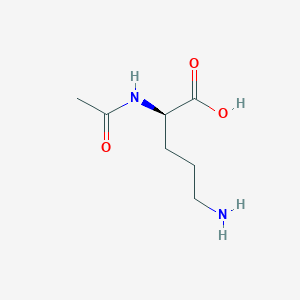

N2-Acetyl-D-ornithine

Description

BenchChem offers high-quality N2-Acetyl-D-ornithine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Acetyl-D-ornithine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

210545-24-7 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2R)-2-acetamido-5-aminopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI Key |

JRLGPAXAGHMNOL-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCCN)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The D-Amino Acidome in Bacterial Physiology: Mechanisms, Analysis, and Therapeutic Targeting

Topic: Biological Role of D-Amino Acid Derivatives in Bacteria Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For decades, D-amino acids (DAAs) were considered biological rarities, largely restricted to the canonical D-alanine and D-glutamate found in the bacterial peptidoglycan (PG) stem peptides. This view has been overturned. We now recognize a complex "D-amino acidome" where diverse non-canonical D-amino acids (NCDAAs)—such as D-Met, D-Leu, D-Tyr, and D-Trp—act as critical signaling molecules. These derivatives regulate cell wall remodeling, trigger biofilm disassembly, and modulate stationary phase adaptation.

This guide provides a technical deep-dive into the synthesis, function, and analysis of these derivatives. It moves beyond basic textbook definitions to explore the periplasmic editing mechanisms that incorporate NCDAAs into the cell wall and offers validated protocols for their detection and quantification.

The Canonical Foundation: Peptidoglycan Architecture

To understand the regulatory role of NCDAAs, one must first master the canonical incorporation pathway. The bacterial cell wall is a heteropolymer of glycan strands cross-linked by peptides.[1][2]

-

The Canonical Precursors: The distinct structural integrity of bacteria relies on the incorporation of D-Glutamate (position 2) and D-Alanine (positions 4 and 5) into the lipid II precursor in the cytoplasm.

-

The Enzymes:

Key Insight: The presence of D-amino acids renders the cell wall resistant to most host proteases (which target L-isoforms), providing a significant evolutionary survival advantage.

The Non-Canonical Regulators: Periplasmic Editing

Unlike D-Ala, which is incorporated in the cytoplasm, NCDAAs (D-Met, D-Phe, D-Tyr) are primarily incorporated into the peptidoglycan after it has been transported to the periplasm. This process is known as Periplasmic Editing .

Mechanism of Action

In the stationary phase, bacteria release NCDAAs into the extracellular space.[5] These accumulate and are swapped into the PG stem peptides by transpeptidases.[2]

-

L,D-Transpeptidases (Ldts): These enzymes cleave the D-Ala4–D-Ala5 bond and exchange the terminal D-Ala for an NCDAA (e.g., D-Met).

-

Structural Consequence: The incorporation of NCDAAs alters the cross-linking density and the binding sites for PG-associated proteins.

Visualization: Canonical vs. Non-Canonical Incorporation

The following diagram contrasts the cytoplasmic synthesis of canonical PG with the periplasmic editing by NCDAAs.

Figure 1: Pathway distinguishing cytoplasmic canonical synthesis (green) from periplasmic editing by NCDAAs (blue/red).

Biological Function: Biofilm Disassembly

One of the most profound roles of DAAs is the regulation of biofilm dynamics.

-

The Phenomenon: As Bacillus subtilis or Staphylococcus aureus biofilms age, D-amino acids (specifically D-Tyr, D-Leu, D-Trp, and D-Met) accumulate.[6][7][8]

-

The Mechanism:

-

Incorporation: D-Tyr is incorporated into the PG terminus.[7]

-

Uncoupling: This modification disrupts the anchoring of TasA (a major matrix amyloid protein) to the cell wall.[7]

-

Disassembly: Without the TasA anchor, the amyloid fibers detach, and the biofilm pellicle breaks down, releasing cells to colonize new environments.

-

Expert Note: While PG incorporation is the dominant model, recent data suggests D-amino acids may also inhibit protein synthesis or metabolic pathways in competing species, acting as "interspecies weapons."

Figure 2: Mechanistic cascade of D-amino acid mediated biofilm disassembly.

Experimental Protocols

Reliable analysis of D-amino acids requires distinguishing them from their abundant L-isomers.

Protocol A: In Situ Visualization with FDAAs (HADA Labeling)

Objective: Visualize sites of active PG synthesis and remodeling using Fluorescent D-Amino Acids (FDAAs) like HADA (Blue) or NADA (Green).

-

Preparation: Grow bacterial cultures (e.g., E. coli or B. subtilis) to exponential phase (OD600 ~ 0.5).

-

Pulse Labeling:

-

Add HADA to a final concentration of 1 mM .

-

Incubate for 5–10 minutes (short pulse) to see septal synthesis, or 1–2 generations for whole-cell contour.

-

Note: For "STAMP" (Sequential Tagging), wash cells and add a second color (e.g., NADA) to track growth over time.

-

-

Fixation (Critical):

-

Wash cells 2x with PBS to remove unbound dye.

-

Fix with ice-cold 100% Methanol for 10 minutes. This collapses the proton motive force and halts transport, "freezing" the label in place.

-

-

Imaging: Rehydrate in PBS and image via Phase Contrast and DAPI/FITC channels.

Protocol B: Quantification via Marfey's Method

Objective: Enantiomeric separation and quantification of D- vs L-amino acids using LC-MS.

-

Hydrolysis:

-

Lyse cells/supernatant.[7]

-

Hydrolyze proteins: Add 6 M HCl, incubate at 110°C for 16–24 hours under vacuum (or N2 atmosphere to prevent oxidation).

-

Dry samples completely.

-

-

Derivatization:

-

Resuspend residue in water.

-

Add 1 M NaHCO3 (to pH ~9).

-

Add 1% Marfey’s Reagent (L-FDAA) in acetone.

-

Incubate at 40°C for 1 hour . (The L-FDAA reacts with the amine group, creating diastereomers: L-L and L-D).

-

-

Quenching: Stop reaction with 2 M HCl.

-

Analysis:

-

Inject into HPLC/LC-MS (C18 column).

-

Elution Order: The L-D diastereomer acts more hydrophobic and typically elutes after the L-L diastereomer on reverse-phase columns.

-

| Parameter | FDAA Labeling (Microscopy) | Marfey's Method (Quantification) |

| Target | Spatial localization of PG synthesis | Absolute concentration of D/L isomers |

| Key Reagent | HADA, NADA, TDL | L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |

| Detection | Fluorescence Microscopy | UV (340 nm) or Mass Spectrometry |

| Sensitivity | Single-cell resolution | Nanomolar concentrations |

Therapeutic Implications

The unique reliance of bacteria on D-amino acids makes the enzymes handling them ideal drug targets.[1]

-

Racemase Inhibitors:

-

Cycloserine: A structural analog of D-Ala.[9] It irreversibly inhibits Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) . While effective, toxicity limits its use (2nd line TB drug).

-

Next-Gen Inhibitors: Research focuses on specific inhibitors of BsrV (broad spectrum racemase) to sensitize resistant bacteria to beta-lactams.

-

-

Biofilm Potentiators:

-

Co-administration of D-Tyr or D-Met with standard antibiotics is being explored to disrupt the biofilm matrix, allowing the antibiotic to penetrate deeper and kill persister cells.

-

Workflow: FDAA Experimental Design

Figure 3: Standard operating procedure for FDAA labeling of bacterial peptidoglycan.

References

-

Kolodkin-Gal, I., et al. (2010). D-Amino Acids Trigger Biofilm Disassembly.[8][10] Science, 328(5978), 627-629.[8] Link

-

Cava, F., et al. (2011). Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids.[5][11] The EMBO Journal, 30, 3442–3453.[11] Link

-

Kuru, E., et al. (2012). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10, 33-52. Link

-

Lam, H., et al. (2009). D-Amino acids govern stationary phase cell wall remodeling in bacteria.[5] Science, 325(5947), 1552-1555. Link

-

Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. D-amino acids trigger biofilm disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 11. sci-hub.red [sci-hub.red]

Stereochemical Divergence in Amino Acid Metabolism: N-α-Acetyl-L-Ornithine vs. N-α-Acetyl-D-Ornithine

Executive Summary

The stereochemistry of non-proteinogenic amino acids dictates profound divergences in metabolic fate and enzymatic recognition. Among these, the enantiomers of N-α-acetylornithine serve entirely distinct biological functions. N-α-acetyl-L-ornithine (L-NAO) is an obligate intermediate in the prokaryotic arginine biosynthesis pathway, acting as the primary substrate for the metallohydrolase ArgE[1]. Conversely, N-α-acetyl-D-ornithine (D-NAO) is excluded from this metabolic flux, instead finding relevance as a structural component in complex antimicrobial peptides (e.g., bacitracin) and serving as a scaffold for novel antibiotic drug design[2].

Because mammals lack the ArgE enzyme, targeting the stereospecific deacetylation of L-NAO represents a highly promising, low-toxicity vector for novel antibiotics[3]. This whitepaper provides an in-depth technical analysis of the stereochemical mechanics, comparative data, and self-validating experimental workflows required to isolate, assay, and evaluate these enantiomers.

Structural and Mechanistic Foundations

Stereochemistry at the α-Carbon

The fundamental divergence between L-NAO and D-NAO lies at the chiral α-carbon. In the S-configuration (L-enantiomer), the spatial orientation of the α-acetamido group perfectly aligns with the catalytic pockets of bacterial deacetylases. In the R-configuration (D-enantiomer), the inverted stereocenter projects the bulky acetyl group into a sterically hindered vector, completely abrogating natural enzymatic turnover.

Enzymatic Recognition by the ArgE Metalloactive Site

ArgE (N-acetyl-L-ornithine deacetylase) operates via a dinuclear metalloactive site, typically loaded with Zn(II) or Co(II) in vivo ()[4].

-

Causality of Catalysis: ArgE behaves similarly to other dinuclear hydrolases; one metal ion serves a direct catalytic role by polarizing a bridging water/hydroxide molecule, while the second ion stabilizes the transition state[4].

-

Thermodynamic Metrics: Kinetic studies demonstrate that the activation energy for L-NAO hydrolysis is strictly dependent on the metal cofactor: 25.6 kJ/mol for Zn(II)-loaded ArgE and 34.3 kJ/mol for Co(II)-loaded ArgE[4].

-

Stereospecific Exclusion: The enzyme is highly stereospecific. The D-enantiomer cannot properly coordinate its carbonyl oxygen with the catalytic Zn(II) while simultaneously fitting its aliphatic side chain into the hydrophobic binding pocket. Consequently, D-NAO acts not as a substrate, but as a potential competitive inhibitor that occupies the active site without undergoing nucleophilic attack[1].

Fig 1: Arginine biosynthesis pathway and ArgE stereospecificity.

Comparative Data Analysis

To streamline assay development and structural modeling, the physicochemical and biological distinctions between the two enantiomers are summarized below.

| Property | N-α-Acetyl-L-Ornithine | N-α-Acetyl-D-Ornithine |

| Stereochemistry (C-α) | S-configuration | R-configuration |

| Molecular Weight | 174.20 g/mol [5] | 174.20 g/mol |

| Biological Role | Arginine & polyamine biosynthesis intermediate[1] | Secondary metabolites, antimicrobial peptides (e.g., bacitracin)[2] |

| ArgE Substrate Status | Primary natural substrate (High turnover)[6] | Non-substrate / Potential competitive inhibitor[1] |

| Enzymatic Product | L-Ornithine + Acetate[6] | N/A (Resistant to ArgE cleavage) |

| Downstream Utility | Bacterial cell division (via polyamines)[6] | Peptidoglycan interaction / Drug design scaffolds[7] |

Experimental Workflows: Chiral Separation and Enzymatic Assays

The following protocols are designed as self-validating systems . By running the D-enantiomer in parallel with the L-enantiomer, researchers can definitively rule out non-specific amide hydrolysis and validate the stereospecific integrity of the ArgE enzyme preparation.

Fig 2: Workflow for chiral separation and enzymatic evaluation of NAO enantiomers.

Protocol 1: Chiral HPLC Separation of NAO Enantiomers

Causality of Method: Standard reverse-phase HPLC cannot resolve enantiomers due to identical polarities. A chiral stationary phase (e.g., Daicel Chiralpak) provides a differential transient diastereomeric interaction, allowing the baseline resolution of L- and D-NAO.

-

Mobile Phase Preparation: Prepare an isocratic mixture of 80% Hexane / 20% Isopropanol with 0.1% Trifluoroacetic acid (TFA) to maintain the protonation state of the terminal amine.

-

Column Equilibration: Flush a Chiralpak IA column at 1.0 mL/min until the baseline stabilizes at 214 nm.

-

Injection & Fractionation: Inject 20 μL of the racemic N-α-acetylornithine mixture (10 mg/mL). Collect the distinct peaks (Peak 1 and Peak 2).

-

Validation: Perform polarimetry on the concentrated fractions to confirm the dextrorotatory/levorotatory identities of the L- and D-enantiomers.

Protocol 2: Self-Validating ArgE Deacetylation Assay

Causality of Method: ArgE is highly sensitive to adventitious environmental metals which can displace the native zinc, skewing kinetic data. Treating buffers with Chelex-100 ensures a controlled metallo-environment. Monitoring at 214 nm directly measures the cleavage of the amide bond (Δε214 = 103 M⁻¹ cm⁻¹) ()[6]. For inhibitor screening where compounds absorb heavily in the UV range, a ninhydrin-based assay is used to detect the liberated primary amine of L-ornithine ()[8].

Step-by-Step Procedure (UV Method):

-

Buffer Preparation: Treat 50 mM K₂HPO₄ (pH 7.5) with Chelex-100 resin to strip trace metals. Supplement with 1 mM CoCl₂ or ZnSO₄ to reconstitute the dinuclear active site[6].

-

Substrate Loading: Prepare a 2 mM solution of the isolated L-NAO (Positive Control) and a separate 2 mM solution of D-NAO (Negative Control) in the treated buffer.

-

Enzyme Addition: Aliquot 1 mL of the substrate solutions into quartz cuvettes. Initiate the reaction by adding purified E. coli ArgE (typically yielding a specific activity of ~2000 U/mg)[6].

-

Kinetic Monitoring: Monitor the decrease in absorbance at 214 nm at 25°C for 60 seconds.

-

Data Interpretation: The L-NAO cuvette will show a linear decrease in absorbance corresponding to acetate and L-ornithine formation. The D-NAO cuvette must show a flat baseline, validating the strict stereospecificity of the enzyme preparation.

References

-

argE-Encoded N-Acetyl-L-Ornithine Deacetylase from Escherichia coli Contains a Dinuclear Metalloactive Site. Journal of the American Chemical Society (JACS), 2005.[Link]

-

Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Chemistry, 2024.[Link]

-

The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the BceAB transporter family. Frontiers in Microbiology, 2024.[Link](Note: URL reflects the standard Frontiers open-access structure for the referenced bacitracin study).

-

PubChem Compound Summary for CID 91746269, N-alpha-Acetyl-L-ornithine. National Center for Biotechnology Information.[Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the BceAB transporter family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli contains a dinuclear metalloactive site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-alpha-Acetyl-L-ornithine | C7H14N2O3 | CID 91746269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the BceAB transporter family [frontiersin.org]

- 8. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

metabolic stability of N2-acetyl-D-ornithine in mammalian cells

An In-depth Technical Guide to the Metabolic Stability of N2-acetyl-D-ornithine in Mammalian Cells

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical assessment. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is a critical decision-making point, enabling the selection and optimization of drug candidates with favorable pharmacokinetic properties.[3]

This guide focuses on a molecule of specific interest: N2-acetyl-D-ornithine. The "D-configuration" of the ornithine backbone places this molecule in a unique metabolic context. While L-amino acids are the primary building blocks of proteins, the presence and metabolism of D-amino acids in mammals are increasingly recognized for their physiological and pathological significance.[4][5] N2-acetylation further complicates its metabolic profile, potentially altering its interaction with enzymes and transporters. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the . We will delve into the mechanistic rationale behind experimental design, provide detailed protocols, and outline robust analytical methodologies.

Section 1: Hypothesized Metabolic Pathways of N2-acetyl-D-ornithine

To design a robust study, we must first establish a scientifically grounded hypothesis regarding the potential metabolic pathways of N2-acetyl-D-ornithine. This requires an understanding of how mammalian systems handle D-amino acids and N-acetylated compounds.

The Fate of D-Amino Acids in Mammals

For a long time, D-amino acids were considered foreign to mammalian biology. However, it is now established that they are present and play roles in processes like neurotransmission.[4][5] Mammals possess specific enzymes to metabolize D-amino acids, primarily to maintain homochirality and prevent their accumulation. The key enzyme in this process is the FAD-dependent D-amino acid oxidase (DAO) .[6][7] DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6] The resulting α-keto acid can then enter central carbon metabolism. DAO has broad substrate specificity, but it does not act on all D-amino acids with equal efficiency.[7][8]

The Role of Deacetylation

Acetylation is a common biochemical modification that can alter a molecule's function, stability, and localization.[9][10] The reverse reaction, deacetylation, is catalyzed by a class of enzymes known as deacetylases or amidohydrolases. In the context of N-acetylated amino acids, enzymes such as aminoacylase-1 are known to hydrolyze the acetyl group, releasing the free amino acid and acetate.[11][12] This is a crucial step, as the N-acetylation often "masks" the primary amine group, potentially preventing it from being recognized by other enzymes like DAO.

Proposed Pathway for N2-acetyl-D-ornithine Metabolism

Based on these principles, the most probable metabolic pathway for N2-acetyl-D-ornithine in mammalian cells involves a two-step process:

-

Deacetylation: The initial and likely rate-limiting step is the hydrolysis of the N-acetyl group from N2-acetyl-D-ornithine by a deacetylase (e.g., an aminoacylase) to yield D-ornithine and acetate.

-

Oxidative Deamination: The newly formed D-ornithine, now possessing a free α-amino group, becomes a potential substrate for D-amino acid oxidase (DAO). DAO would then convert D-ornithine to its corresponding α-keto acid, 2-keto-5-aminopentanoic acid .

This proposed pathway provides a clear set of analytes to monitor in an experimental setting: the parent compound (N2-acetyl-D-ornithine) and its primary and secondary metabolites (D-ornithine and 2-keto-5-aminopentanoic acid).

Caption: Hypothesized metabolic pathway of N2-acetyl-D-ornithine in mammalian cells.

Section 2: Experimental Design for In Vitro Metabolic Stability Assessment

The goal of the in vitro metabolic stability assay is to measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system.[3] Hepatocytes are considered the "gold standard" for such assays as they contain a full complement of both Phase I (e.g., CYPs, DAO) and Phase II (e.g., transferases) metabolic enzymes.[2]

Choice of Cellular System

-

Cryopreserved Primary Hepatocytes (Human, Rat, Mouse, etc.): These are the preferred system as they most closely mimic the in vivo liver environment. They offer the convenience of being readily available and retain enzymatic activities similar to fresh hepatocytes. The choice of species depends on the goals of the drug development program (e.g., using rat hepatocytes for a study intended to support a rat toxicology study).

-

Hepatoma Cell Lines (e.g., HepG2, HepaRG™): While more convenient to culture, cell lines like HepG2 often have lower and more variable expression of metabolic enzymes compared to primary cells. HepaRG™ cells are a notable exception, as they can be differentiated to exhibit metabolic activity closer to primary human hepatocytes.[3]

For this guide, we will focus on a protocol using cryopreserved suspension hepatocytes, which is a widely adopted industry standard.[2][13]

Key Incubation Parameters

-

Cell Density: A typical density is 0.5 to 1.0 x 10^6 viable cells/mL. This provides sufficient enzymatic activity without causing excessive non-specific binding or nutrient depletion over the course of the experiment.

-

Compound Concentration: A low concentration (e.g., 1 µM) is recommended.[13] This ensures that enzyme kinetics are in the linear range (first-order kinetics) and that the concentration is well below the Michaelis-Menten constant (Km) of the metabolizing enzymes.

-

Time Points: A series of time points (e.g., 0, 15, 30, 60, 90, 120 minutes) is used to track the disappearance of the parent compound. For compounds expected to be slowly metabolized, longer incubation times may be necessary.[1]

-

Controls:

-

Negative Control (Heat-Inactivated Hepatocytes): This is the most critical control. Incubating the compound with hepatocytes that have been boiled to denature all enzymes helps to distinguish between metabolic degradation and non-enzymatic (chemical) degradation or non-specific binding to cellular components.

-

Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run alongside the test compound to verify the metabolic competence of the hepatocyte batch.

-

Section 3: Detailed Experimental Protocol: Hepatocyte Stability Assay

This protocol outlines the steps for performing a metabolic stability assay in a 96-well plate format using cryopreserved suspension hepatocytes.

Materials and Reagents

-

Cryopreserved hepatocytes (human or other species)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

N2-acetyl-D-ornithine (Test Article)

-

Positive control compound (e.g., Verapamil)

-

Acetonitrile (ACN) with an internal standard (IS) for quenching (e.g., 100 ng/mL Tolbutamide)

-

Phosphate Buffered Saline (PBS)

-

96-well plates (non-coated for incubation, collection plates for samples)

-

Incubator with orbital shaker (37°C, 5% CO2)

-

Centrifuge capable of holding 96-well plates

Step-by-Step Methodology

-

Preparation of Test Article Stock: Prepare a 1 mM stock solution of N2-acetyl-D-ornithine in a suitable solvent (e.g., water, DMSO). The final concentration of the organic solvent in the incubation should not exceed 0.1% to avoid cytotoxicity.

-

Hepatocyte Thawing and Preparation:

-

Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to a conical tube containing pre-warmed incubation medium.

-

Centrifuge gently (e.g., 100 x g for 5-10 minutes) to pellet the cells.

-

Discard the supernatant and gently resuspend the cell pellet in fresh incubation medium.

-

Determine cell viability and cell count using a method like Trypan Blue exclusion. Viability should be >80%.

-

Dilute the cell suspension to the final working concentration (e.g., 1.0 x 10^6 viable cells/mL).

-

-

Preparation of Negative Control: Take an aliquot of the final cell suspension and place it in a boiling water bath for 5 minutes to create the heat-inactivated cell suspension.

-

Assay Plate Setup:

-

Prepare a working solution of the test article by diluting the stock solution into the incubation medium to a 2X final concentration (e.g., 2 µM).

-

Add 100 µL of the 2 µM test article working solution to the designated wells of the 96-well incubation plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiating the Metabolic Reaction:

-

To initiate the reaction, add 100 µL of the prepared hepatocyte suspension (1.0 x 10^6 cells/mL) to each well. The final cell density will be 0.5 x 10^6 cells/mL and the final test article concentration will be 1 µM.

-

For negative control wells, add 100 µL of the heat-inactivated hepatocyte suspension.

-

Place the plate on an orbital shaker in the 37°C incubator.

-

-

Sampling and Quenching:

-

At each designated time point (0, 15, 30, 60, 90, 120 min), take a sample from the incubation.

-

The "0" time point sample should be taken immediately after adding the cells.

-

To quench the reaction, add 50 µL from the incubation well to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard. The protein will precipitate.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15-20 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Caption: Experimental workflow for the hepatocyte metabolic stability assay.

Section 4: Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its high sensitivity, selectivity, and speed.[14][15] It allows for the precise quantification of the parent compound even in a complex biological matrix like cell lysate.

Sample Preparation

The protein precipitation step described in the protocol is generally sufficient for sample cleanup. Dilution with water may be necessary if the analyte concentration is too high for the detector.

Chromatographic Separation

-

Technique: Given the polar nature of N2-acetyl-D-ornithine and its potential metabolites, Hydrophilic Interaction Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[16] HILIC provides better retention and separation for such polar compounds.

-

Column: A HILIC column (e.g., Agilent AdvanceBio MS Spent Media) is recommended.[16]

-

Mobile Phase: A typical HILIC gradient would involve a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer (e.g., ammonium formate in water) and transitioning to a higher percentage of the aqueous buffer over time.[17]

Mass Spectrometry Detection

-

Ionization: Electrospray Ionization (ESI) in positive mode is suitable for these analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification.[17] This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a characteristic fragment of the analyte). This precursor -> product ion transition is highly specific and minimizes interference from other molecules in the sample.

-

MRM Transitions to Monitor:

-

N2-acetyl-D-ornithine: (To be determined by infusion of a standard)

-

D-ornithine: (To be determined by infusion of a standard)

-

Internal Standard (e.g., Tolbutamide): (Known transition)

-

Section 5: Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area ratios of the analyte to the internal standard) are used to calculate the metabolic stability of the compound.

Data Presentation

The results should be summarized in a clear, tabular format.

| Time (min) | % Parent Remaining (Active) | % Parent Remaining (Inactive Control) |

| 0 | 100.0 | 100.0 |

| 15 | 85.2 | 98.5 |

| 30 | 71.5 | 99.1 |

| 60 | 50.1 | 97.9 |

| 90 | 35.6 | 98.2 |

| 120 | 25.3 | 97.5 |

Calculation of Key Parameters

-

Plot the Data: Plot the natural logarithm (ln) of the "% Parent Compound Remaining" versus time for the active hepatocyte incubations.

-

Determine the Slope: The slope of the linear regression line of this plot is the elimination rate constant (-k).

-

Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

-

Formula: t½ = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (Clint): This value represents the intrinsic ability of the hepatocytes to metabolize the drug, normalized to the number of cells.

-

Formula: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (in millions))

-

Example Calculation: Using the data above, if the slope (k) is determined to be 0.0115 min⁻¹, and the incubation was 200 µL with 0.1 million cells (0.5 x 10^6 cells/mL in 0.2 mL):

-

t½ = 0.693 / 0.0115 min⁻¹ = 60.3 minutes

-

Clint = (0.0115 min⁻¹) * (200 µL / 0.1 x 10^6 cells) = 23.0 µL/min/10^6 cells

These calculated values provide a quantitative measure of the metabolic stability of N2-acetyl-D-ornithine, allowing for its comparison with other compounds and informing its progression in the drug development pipeline.

References

-

Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (URL: [Link])

-

Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. (URL: [Link])

-

Ohide, H., Miyoshi, Y., Maruyama, R., Hamase, K., & Konno, R. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 879(29), 3162-3168. (URL: [Link])

-

Sasabe, J., Miyoshi, Y., Suzuki, M., & Hamase, K. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Microbiology, 9, 953. (URL: [Link])

-

Man, E. H., & Bada, J. L. (1987). DIETARY D-AMINO ACIDS. Annual Review of Nutrition, 7(1), 209-225. (URL: [Link])

-

Zhang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. (URL: [Link])

-

LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems. (2021). (URL: [Link])

-

Zhang, R., et al. (2018). Metabolic reprogramming of the urea cycle pathway in experimental pulmonary arterial hypertension rats induced by monocrotaline. Journal of Translational Medicine, 16(1), 1-13. (URL: [Link])

-

Miyoshi, Y., et al. (2023). Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. Proceedings of the National Academy of Sciences, 120(15), e2218880120. (URL: [Link])

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. (URL: [Link])

-

Liu, A., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 185, 113247. (URL: [Link])

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. (URL: [Link])

-

Adler, F. W., et al. (2012). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell, 24(10), 4324-4338. (URL: [Link])

-

Protein acetylation. Wikipedia. (URL: [Link])

-

Kimura, R., et al. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological and Pharmaceutical Bulletin, 41(6), 815-823. (URL: [Link])

-

Guan, K. L., & Xiong, Y. (2011). Regulation of intermediary metabolism by protein acetylation. Trends in biochemical sciences, 36(2), 108-116. (URL: [Link])

-

Chapman, K. D. (2020). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 11, 610811. (URL: [Link])

-

Biosynthesis of N d -Acetylornithine from Other Amino Acids. ResearchGate. (URL: [Link])

-

N-Acetyl-L-ornithine. PubChem. (URL: [Link])

-

Fustier, P., et al. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. International Journal of Molecular Sciences, 18(3), 589. (URL: [Link])

-

Levillain, O., et al. (2000). Ornithine metabolism in male and female rat kidney: mitochondrial expression of ornithine aminotransferase and arginase II. American Journal of Physiology-Renal Physiology, 278(6), F1027-F1040. (URL: [Link])

-

Phase II Reactions: Acetylation Reactions. (2025). JoVE. (URL: [Link])

-

Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. MetwareBio. (URL: [Link])

-

N2-Acetylornithine. Exposome-Explorer. (URL: [Link])

Sources

- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nuvisan.com [nuvisan.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. annualreviews.org [annualreviews.org]

- 9. Protein acetylation - Wikipedia [en.wikipedia.org]

- 10. Role of Acetylation in Metabolic Regulation - Creative Proteomics [creative-proteomics.com]

- 11. Metabolic reprogramming of the urea cycle pathway in experimental pulmonary arterial hypertension rats induced by monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. protocols.io [protocols.io]

- 14. nebiolab.com [nebiolab.com]

- 15. chromsystems.com [chromsystems.com]

- 16. lcms.cz [lcms.cz]

- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of N2-acetyl-D-ornithine enantiomer

An In-Depth Technical Guide to the Thermodynamic Stability of the N²-acetyl-D-ornithine Enantiomer

Abstract

The stereochemical identity of a pharmaceutical compound is a critical determinant of its efficacy and safety. While the L-enantiomer of N²-acetylornithine is a known intermediate in metabolic pathways, the N²-acetyl-D-ornithine enantiomer remains less characterized. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of N²-acetyl-D-ornithine. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, detailed experimental protocols, and computational methodologies. We delve into the foundational concepts of kinetic versus thermodynamic stability, outline self-validating experimental workflows using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Chiral High-Performance Liquid Chromatography (HPLC), and present a parallel computational approach for predictive analysis. The objective is to equip researchers with the necessary tools and rationale to thoroughly characterize the stability profile of this and other chiral molecules, ensuring the development of safe, stable, and effective pharmaceutical products.

Introduction: The Imperative of Enantiomeric Purity and Stability

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is as crucial as its chemical composition. The subtle difference between non-superimposable mirror-image forms, or enantiomers, can lead to vastly different biological outcomes.[1] This principle has driven a significant regulatory shift towards the development of single-enantiomer drugs to optimize therapeutic effects and minimize potential toxicity.[2][3]

Chirality in Pharmaceuticals: From Efficacy to Safety

Most biological systems, including enzymes and receptors, are inherently chiral, creating a stereospecific environment where enantiomers can interact differently.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1] The tragic case of thalidomide, where one enantiomer was a sedative and the other a teratogen, remains a stark reminder of the critical importance of chiral purity.[4] Consequently, ensuring the enantiomeric and thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of modern drug development, impacting its shelf-life, formulation, and in vivo behavior.[5][6]

N-acetylornithine: Biological Context

N-acetylornithine is an amino acid derivative that exists in two enantiomeric forms. The L-form, N²-acetyl-L-ornithine, is a well-documented intermediate in the biosynthesis of arginine in many microorganisms and plants.[7][8] It serves as a substrate for enzymes like N-acetyl-L-ornithine deacetylase, which hydrolyzes it to produce L-ornithine.[8] Its presence in human metabolism, albeit at low concentrations, has also been noted.[9]

The D-Enantiomer: A Focus on Physicochemical Characterization

While the biological role of N²-acetyl-D-ornithine is not as established as its L-counterpart, the study of D-amino acids in biological systems is a growing field.[10] Regardless of its biological activity, the D-enantiomer is considered a critical process-related impurity in the synthesis of N²-acetyl-L-ornithine. From a drug development perspective, a thorough understanding of the thermodynamic stability of N²-acetyl-D-ornithine is essential. This knowledge is crucial for developing robust analytical methods to detect and quantify it, for designing purification processes, and for assessing the long-term stability of the desired L-enantiomer, as any potential for racemization (conversion of one enantiomer into an equal mixture of both) must be rigorously evaluated.[6]

Theoretical Framework: Thermodynamic vs. Kinetic Stability

The stability of an enantiomer is governed by two distinct but related concepts: thermodynamic stability and kinetic stability.[11]

Foundational Principles of Thermodynamic Stability

Thermodynamic stability relates to the relative Gibbs free energy (ΔG) of a compound. In an achiral environment, a pair of enantiomers are perfect mirror images and thus have identical physical and chemical properties, including identical Gibbs free energy, enthalpy of formation (ΔH), and entropy (ΔS).[12] Therefore, from a purely thermodynamic standpoint, neither the D- nor the L-enantiomer is more stable than the other; they exist at the same energy level. The thermodynamic product in a reaction is the one with the lowest overall Gibbs free energy.[11]

Kinetic Stability and the Racemization Barrier

Kinetic stability refers to the rate at which a compound undergoes a chemical transformation.[13] For an enantiomer, the most critical transformation is racemization—the process of converting to its mirror image, which leads to a 1:1 mixture. This process is not spontaneous; it requires surmounting an energy barrier known as the activation energy (Ea). A high activation energy means the interconversion is slow, and the enantiomer is considered kinetically stable or "configurationally stable."[5] The kinetic product of a reaction is the one that is formed fastest because it has the lowest activation energy for its formation.[11]

In the context of N²-acetyl-D-ornithine, its thermodynamic stability is identical to its L-counterpart. The practical question for drug development is its kinetic stability—how resistant it is to racemization under various conditions (e.g., heat, pH, solvent).

Caption: Energy profile for the interconversion of enantiomers, illustrating the identical ground-state energy levels and the activation energy barrier (Ea) for racemization.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability and kinetic profile of N²-acetyl-D-ornithine. The following protocols are designed as self-validating systems, where data from each technique corroborates the others.

Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for determining thermal transitions such as melting point (Tm) and decomposition temperature (Td), which are direct indicators of thermal stability. A sharp, high-temperature melting point typically signifies high purity and a stable crystalline lattice.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity (>99%) N²-acetyl-D-ornithine into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its expected decomposition (e.g., 300°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

-

Data Analysis: Record the heat flow versus temperature. The melting point is identified as the peak of the endothermic event, and the onset of decomposition is identified by a sharp, irreversible exothermic or endothermic event.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about thermal decomposition and is complementary to DSC. TGA can determine the temperature at which the molecule begins to degrade and lose mass, confirming the decomposition profile.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of N²-acetyl-D-ornithine into a ceramic or platinum TGA pan.

-

Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Protocol: Isothermal Stress & Chiral HPLC for Racemization Monitoring

Causality: This protocol directly assesses the kinetic stability of the enantiomer by subjecting it to thermal stress and monitoring for the appearance of its counter-enantiomer over time. Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and sensitivity.[2][14]

Methodology:

-

Method Development (Chiral HPLC):

-

Select a suitable chiral stationary phase (CSP), such as a teicoplanin-based column (e.g., CHIROBIOTIC T), which is effective for separating chiral amino acids and their derivatives.[15]

-

Optimize the mobile phase (e.g., a mixture of acetonitrile and aqueous buffer) and flow rate to achieve baseline separation of N²-acetyl-D-ornithine and N²-acetyl-L-ornithine.

-

Validate the method for linearity, accuracy, and precision according to ICH guidelines.

-

-

Sample Preparation for Stress Study: Prepare solutions of N²-acetyl-D-ornithine at a known concentration in a relevant solvent or formulation buffer.

-

Isothermal Stressing: Incubate the solutions at several elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each temperature condition.

-

Chiral HPLC Analysis: Inject the aliquots into the validated chiral HPLC system. Quantify the peak areas corresponding to the D- and L-enantiomers.

-

Data Analysis: Calculate the enantiomeric excess (ee) at each time point. A decrease in ee over time indicates that racemization is occurring. The rate of racemization can be calculated to determine the kinetic stability under each condition.

Caption: Computational workflow for predicting the kinetic stability of an enantiomer.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the experimental and computational data into a cohesive stability profile for N²-acetyl-D-ornithine.

Comparative Analysis of D- and L-Enantiomers

As enantiomers, the D- and L- forms are expected to have identical thermodynamic properties in an achiral environment. Any experimental differences in properties like melting point would likely be due to impurities rather than inherent differences in stability.

Table 1: Expected and Measured Physicochemical Properties of N²-acetyl-ornithine Enantiomers

| Property | N²-acetyl-D-ornithine (Expected/Measured) | N²-acetyl-L-ornithine (Reference) | Rationale / Method |

| Molecular Formula | C₇H₁₄N₂O₃ [16] | C₇H₁₄N₂O₃ [16] | Identical composition |

| Molecular Weight | 174.20 g/mol [16] | 174.20 g/mol [16] | Identical composition |

| Melting Point (Tm) | Expected to be identical to L-form | ~198-200 °C (decomposes) [8] | DSC |

| Decomposition (Td) | Expected to be identical to L-form | To be determined | TGA / DSC |

| Optical Rotation | Equal in magnitude, opposite in sign to L-form | [α]D²⁰ = +20.5° (c=1 in H₂O) | Polarimetry |

| Kinetic Stability (Ea) | Expected to be identical to L-form | To be determined | Chiral HPLC / Computational |

Implications for Drug Development

A comprehensive stability profile for N²-acetyl-D-ornithine is critical for several aspects of pharmaceutical development:

-

Specification Setting: The data allows for the establishment of acceptable limits for the D-enantiomer as an impurity in N²-acetyl-L-ornithine API.

-

Formulation Development: Understanding the molecule's stability in different solvents, pH values, and temperatures informs the selection of excipients and formulation strategies to prevent degradation or racemization.

-

Storage and Shelf-Life: The kinetic stability data from accelerated stress studies are used to predict the long-term stability of the drug product and establish appropriate storage conditions (e.g., temperature, humidity) and shelf-life. [6]* Process Chemistry: Knowledge of stability helps chemists design synthesis and purification steps that minimize the formation of the unwanted enantiomer and prevent racemization.

Conclusion and Future Directions

The thermodynamic stability of N²-acetyl-D-ornithine is, by definition, identical to that of its biologically relevant L-enantiomer. However, the kinetic stability—the resistance to racemization—is the property of paramount importance for pharmaceutical applications. This guide has provided a robust, integrated framework of experimental and computational protocols to thoroughly characterize this stability. By systematically applying these methodologies, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of chiral drug candidates.

Future work should focus on executing these protocols to generate empirical data for both N²-acetyl-D-ornithine and its L-counterpart under a wide range of pharmaceutically relevant conditions. Investigating the impact of different excipients, pH modifiers, and manufacturing stressors on the racemization kinetics would provide invaluable data for formulation scientists and process chemists, ultimately contributing to the development of more stable and reliable medicines.

References

- Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation d

-

Adio, F. A., et al. (2011). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite . The Plant Cell. [Link]

-

Abramov, Y. A., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation . ACS Publications. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . Pharma Group. [Link]

-

Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage . Pharmaffiliates. [Link]

-

Zhu, H. (2023). Computational methods and points for attention in absolute configuration determination . Frontiers in Chemistry. [Link]

-

University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development . UNIGE. [Link]

-

Longdom Publishing. (2023). Study and Synthesis of Enantiomers and its Unique Properties . Journal of Fundamentals of Renewable Energy and Applications. [Link]

-

National Center for Biotechnology Information. N-Acetyl-L-ornithine . PubChem Compound Database. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control . Wikipedia. [Link]

-

Boldyreva, E. V., et al. (2023). High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates . Organic Letters. [Link]

-

van der Wielen, L. A., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids . Annals of the New York Academy of Sciences. [Link]

-

Lu, H., et al. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook . ACS Medicinal Chemistry Letters. [Link]

-

Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis . Puresynth. [Link]

-

McConathy, J. & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development . The Journal of Clinical Psychiatry. [Link]

-

Parbhu, S., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine . MDPI. [Link]

-

Klimkowski, V. J., et al. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values . ACS Central Science. [Link]

-

Davis, B. (2011). Thermodynamics and kinetics driving quality in drug discovery . Drug Discovery World. [Link]

-

Holz, R. C., et al. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification . Frontiers in Molecular Biosciences. [Link]

-

International Journal of Medical Science and Dental Health. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article . IJMSDH. [Link]

-

StudySmarter. Kinetic Stability: Thermodynamic vs. Kinetic . StudySmarter. [Link]

-

Boldyreva, E. V., et al. (2023). High-Pressure Crystallization and Thermodynamic Stability Study on the Resolution of High-Density Enantiomers from Low-Density Racemates . ACS Publications. [Link]

-

Ramachandran, S., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS . Journal of Mass Spectrometry. [Link]

-

Adio, F. A., et al. (2011). Biosynthesis of N d -Acetylornithine from Other Amino Acids . ResearchGate. [Link]

-

Onuchina, A. A., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry . MDPI. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry . Chiralpedia. [Link]

-

Tábi, T., et al. (2006). Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers . Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers . Chemistry Stack Exchange. [Link]

-

Gholizadeh, M., et al. (2013). Differential effects of ornithine enantiomers on the activity of anti-oxidant enzymes, polyamines content, and growth of tobacco cells under osmotic stresses . Chirality. [Link]

-

Bergman, J. (2025). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine . Journal of Creation. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. longdom.org [longdom.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

- 9. N-Acetylornithine | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. Differential effects of ornithine enantiomers on the activity of anti-oxidant enzymes, polyamines content, and growth of tobacco cells under osmotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232 - PubChem [pubchem.ncbi.nlm.nih.gov]

D-Enantiomer Specific Metabolic Pathways for Ornithine Derivatives

A Technical Guide for Drug Design & Pharmacokinetics

Executive Summary

The incorporation of D-amino acids into therapeutic peptides is a foundational strategy in modern drug design to evade proteolytic degradation and extend plasma half-life. However, the metabolic fate of these D-enantiomers is often overlooked, leading to unforeseen pharmacokinetic (PK) bottlenecks or toxicity.

This guide focuses on D-Ornithine , a non-proteinogenic amino acid critical to the efficacy of antibiotics like Bacitracin A. Unlike its L-isomer, which feeds into the urea cycle, D-Ornithine undergoes distinct metabolic processing: oxidative deamination in mammals (aerobic) and radical-based isomerization in specific bacteria (anaerobic). Understanding these pathways is essential for predicting the clearance and safety profiles of D-Ornithine-containing peptidomimetics.

The Biosynthetic Nexus: Bacterial Racemization

Before catabolism occurs, D-ornithine is often generated in situ within bacterial systems for antibiotic biosynthesis.

1.1 Ornithine Racemase (EC 5.1.1.12)

Found in Clostridium sticklandii, this enzyme catalyzes the interconversion of L- and D-ornithine. It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, unique in its high specificity for ornithine.

-

Mechanism: Deprotonation of the

-proton by a catalytic base (likely a cysteine or lysine residue), forming a carbanionic intermediate stabilized by the PLP ring, followed by reprotonation on the opposite face. -

Kinetic Parameters:

- (L-Ornithine): ~0.77 mM

-

: ~980

1.2 Protocol: Coupled Enzyme Assay for Racemase Activity

To quantify D-ornithine production, a direct chiral assay is often slow. The following coupled spectrophotometric assay is the industry standard for high-throughput screening.

Principle:

L-Orn

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrate: 10 mM L-Ornithine

-

Cofactors: 25 µM Adenosylcobalamin (AdoCbl), 40 µM PLP, 1 mM NADP+

-

Coupling Enzymes: Purified D-Ornithine 4,5-aminomutase (OAM) and 2,4-Diaminopentanoate dehydrogenase (DAPA DH).

Step-by-Step Methodology:

-

Blank Preparation: Mix buffer, cofactors, and coupling enzymes in a quartz cuvette. Equilibrate at 25°C.

-

Baseline Measurement: Monitor absorbance at 340 nm for 2 minutes to ensure no background NADPH production.

-

Initiation: Add purified Ornithine Racemase sample.

-

Data Acquisition: Record the increase in Abs

(NADPH production) for 5–10 minutes. -

Calculation: Use the extinction coefficient of NADPH (

) to calculate specific activity.

Catabolic Fate I: The Mammalian Oxidative Pathway

In humans and mammals, D-ornithine is not recycled into proteins or the urea cycle. It is treated as a xenobiotic and cleared primarily via the peroxisomal system.

2.1 D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3)

DAAO is a flavoenzyme (FAD-dependent) located in the peroxisomes of hepatocytes and renal proximal tubule cells.

-

Reaction:

-

Spontaneous Cyclization: The product,

-keto-

2.2 Toxicological Implications for Drug Design

-

Nephrotoxicity: High doses of D-Ornithine-containing drugs can lead to accumulation of D-Orn in the kidney. The local production of hydrogen peroxide (

) by DAAO can induce oxidative stress and cellular damage in proximal tubules. -

Clearance:

-pyrroline-2-carboxylate is excreted in urine. Its detection serves as a biomarker for D-Ornithine catabolism.

Data Summary: Mammalian vs. Bacterial Fate

| Feature | Mammalian Pathway (Aerobic) | Bacterial Pathway (Anaerobic) |

| Primary Enzyme | D-Amino Acid Oxidase (DAAO) | D-Ornithine 4,5-Aminomutase (OAM) |

| Cofactor | FAD | PLP, Adenosylcobalamin (B12) |

| Mechanism | Oxidative Deamination | Radical 1,2-Amino Shift |

| Primary Product | (2R,4S)-2,4-Diaminopentanoate | |

| Secondary Product | Acetate, Alanine (via Stickland) | |

| Toxicity Risk | None (Energy Metabolism) |

Catabolic Fate II: The Bacterial Isomerization Pathway

In anaerobic bacteria (e.g., Clostridia), D-ornithine is fermented via a radical mechanism to generate energy (Stickland reaction).

3.1 D-Ornithine 4,5-Aminomutase (OAM) (EC 5.4.3.5)

This enzyme is of high interest for biocatalysis due to its ability to perform difficult carbon-skeleton rearrangements.

-

Mechanism:

-

Homolysis: The Co-C bond of Adenosylcobalamin breaks, generating a 5'-deoxyadenosyl radical.

-

H-Abstraction: The radical abstracts a hydrogen from C5 of D-ornithine (bound to PLP).

-

Rearrangement: The amino group migrates from C5 to C4 via an azacyclopropylcarbinyl radical intermediate.

-

Re-abstraction: The product radical re-abstracts a hydrogen to form (2R,4S)-2,4-diaminopentanoate (DAPA) .

-

3.2 Pathway Visualization

The following diagram illustrates the bifurcation of D-ornithine metabolism between mammalian and bacterial systems.

Caption: Divergent metabolic fates of D-Ornithine in mammalian (oxidative) vs. bacterial (radical isomerization) systems.

Analytical Protocol: Chiral Separation

For drug development, verifying the enantiomeric purity of D-Ornithine derivatives is critical.

4.1 HPLC Method for D/L-Ornithine

Standard C18 columns cannot separate enantiomers. A ligand-exchange or crown-ether based method is required.

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: 50 mM Ammonium Acetate / Methanol (50:50 v/v)

-

Ratio: 80% A / 20% B (Isocratic)

-

-

Detection: UV at 210 nm (or MS detection for higher sensitivity).

-

Flow Rate: 0.5 mL/min at 25°C.

-

Elution Order: typically L-Ornithine elutes before D-Ornithine on ZWIX(+) phases, but this must be empirically validated with standards.

References

-

Somack, R., & Costilow, R. N. (1973). Purification and properties of a pyridoxal phosphate and coenzyme B12 dependent D-ornithine 5,4-aminomutase. Biochemistry.

-

Chen, H. P., et al. (2000). Purification and properties of ornithine racemase from Clostridium sticklandii. Journal of Bacteriology.

-

Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and biotechnological applications.[1][2] Cellular and Molecular Life Sciences.

-

Ming, L. J., & Epperson, J. D. (2002). Metal binding and structure-activity relationship of the metalloantibiotic peptide bacitracin. Journal of Inorganic Biochemistry.

-

Wolthers, K. R., et al. (2008). Structure of the alpha subunit of ornithine 4,5-aminomutase from Clostridium sticklandii. Journal of Biological Chemistry.

Sources

Methodological & Application

synthesis of N2-acetyl-D-ornithine from D-ornithine hydrochloride

Application Note & Protocol

Topic: High-Fidelity Synthesis of N²-acetyl-D-ornithine from D-ornithine Hydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

N²-acetyl-D-ornithine is a valuable chiral building block and a metabolite of interest in various biochemical pathways. Its synthesis requires the selective acetylation of the α-amino (N²) group of D-ornithine, while leaving the δ-amino (N⁵) group unmodified. This document provides a comprehensive, field-tested protocol for the synthesis of N²-acetyl-D-ornithine from its common salt, D-ornithine hydrochloride. We detail a robust method employing controlled pH and stoichiometry with acetic anhydride. This guide explains the underlying chemical principles, provides a step-by-step methodology from reaction setup to purification and characterization, and includes troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Principle

Ornithine is a non-proteinogenic amino acid featuring two primary amino groups: the α-amino (N²) group adjacent to the carboxyl function and the δ-amino (N⁵) group at the terminus of the side chain. The selective acylation of the N²-position is a common challenge in peptide and medicinal chemistry. N²-acetyl-D-ornithine itself is an important intermediate; for instance, its L-enantiomer is a key component in the arginine biosynthesis cycle in many organisms[1][2]. The D-enantiomer has been explored in the context of creating inhibitors for bacterial enzymes like Nα-acetyl-L-ornithine deacetylase (ArgE), making it a target for novel antibiotic development[3][4].

The successful synthesis hinges on exploiting the differential basicity of the two amino groups. The pKa of the α-amino group is approximately 8.7, while the pKa of the more basic δ-amino group is around 10.8. By maintaining the reaction pH in a carefully controlled range (typically around 8-10), the δ-amino group remains predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), while a significant fraction of the α-amino group exists in its free, nucleophilic state (R-NH₂). This differential reactivity allows for the targeted attack of the α-amino group on an acylating agent.

The mechanism involves the nucleophilic attack of the deprotonated α-amino group on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and yielding the N²-acetylated product[5].

Materials, Reagents, and Apparatus

Reagents and Chemicals

| Reagent | Grade | Supplier | CAS Number | Notes |

| D-ornithine hydrochloride | ≥98% | Sigma-Aldrich | 16682-12-5 | Store desiccated. |

| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific | 108-24-7 | Corrosive and lachrymator. Handle in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | Used to control pH. |

| Hydrochloric Acid (HCl) | 1 M and 6 M solutions | J.T. Baker | 7647-01-0 | For pH adjustment and work-up. |

| Dowex® 50WX8 Cation Exchange Resin | 200-400 mesh, H⁺ form | Dow Chemical | 11113-61-4 | For purification. |

| Ammonium Hydroxide (NH₄OH) | 2.0 M solution | EMD Millipore | 1336-21-6 | For elution from ion-exchange column. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |

| Deionized Water | Type 1 | Millipore | 7732-18-5 | |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | - | For reaction monitoring. |

| Ninhydrin Stain | 0.2% in Ethanol | Sigma-Aldrich | 485-47-2 | For visualizing amino groups on TLC plates. |

Apparatus

-

Magnetic stirrer with stir bar

-

pH meter, calibrated

-

Round-bottom flasks (100 mL, 250 mL)

-

Ice-water bath

-

Addition funnel

-

Chromatography column (2.5 cm x 30 cm)

-

Rotary evaporator

-

Lyophilizer (optional)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

TLC development chamber

-

UV lamp for TLC visualization

Experimental Workflow and Protocols

The overall workflow involves the dissolution and neutralization of the starting material, controlled acetylation, reaction monitoring, and finally, purification of the target compound via ion-exchange chromatography.

Caption: Workflow for the synthesis of N²-acetyl-D-ornithine.

Step-by-Step Protocol

1. Preparation of D-ornithine Solution: a. In a 250 mL round-bottom flask, dissolve D-ornithine hydrochloride (5.00 g, 29.65 mmol) in 50 mL of deionized water. b. Place the flask in an ice-water bath and begin stirring with a magnetic stir bar. Allow the solution to cool to 0-5 °C.

2. pH Adjustment and Neutralization: a. While monitoring with a calibrated pH meter, slowly add solid sodium bicarbonate (approx. 5.0 g, 59.5 mmol, ~2.0 equivalents) in small portions. b. Causality: Adding NaHCO₃ neutralizes the hydrochloride salt and the carboxylic acid proton, deprotonating the α-amino group to make it nucleophilic. Using a bicarbonate buffer helps maintain the pH around 8.3, which is crucial for selectivity[6]. Vigorous CO₂ evolution will occur; add the base slowly to prevent excessive foaming. c. Continue adding NaHCO₃ until the pH stabilizes between 8.0 and 8.5.

3. Acetylation Reaction: a. In a separate beaker, prepare a solution of acetic anhydride (3.15 mL, 3.41 g, 33.4 mmol, 1.12 equivalents) in 10 mL of ethyl acetate. b. Transfer this solution to an addition funnel and add it dropwise to the stirred, cold ornithine solution over a period of 30-45 minutes. c. Causality: Slow, dropwise addition at 0 °C is critical. It prevents a rapid temperature increase from the exothermic reaction and minimizes the risk of di-acetylation by maintaining a low instantaneous concentration of the acetylating agent[7][8]. d. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for another 2-3 hours.

4. Reaction Monitoring (TLC): a. Monitor the reaction's progress by TLC. Spot the starting material (a small sample of the neutralized solution before adding acetic anhydride) and the reaction mixture on a silica gel plate. b. Develop the plate using a solvent system of n-Butanol : Acetic Acid : Water (4:1:1) . c. Visualize the spots using a ninhydrin stain and gentle heating. The starting D-ornithine will produce a strong purple spot. The desired N²-acetyl-D-ornithine product, which has a free primary amine, will also be ninhydrin-positive but will have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.

5. Work-up and Purification: a. Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 6 M HCl. This quenches any remaining acetic anhydride and prepares the sample for ion-exchange chromatography. b. Prepare a Dowex® 50WX8 column (H⁺ form) by washing it thoroughly with deionized water. c. Load the acidified reaction mixture onto the column. Both unreacted ornithine and the N²-acetylated product will bind to the resin. d. Wash the column with 5 column volumes of deionized water to remove salts (NaCl, sodium acetate) and acetic acid. e. Elute the product, N²-acetyl-D-ornithine, from the column using a 2.0 M aqueous ammonium hydroxide solution. Collect fractions and monitor by TLC. f. Causality: The ammonium hydroxide provides a basic environment and an excess of cations (NH₄⁺) to displace the protonated product from the sulfonic acid groups of the resin. g. Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. For highest purity, the resulting solid can be co-evaporated with water several times to remove residual ammonium acetate and then lyophilized.

Expected Yield: 75-85%. The final product should be a white to off-white solid.

Characterization

The identity and purity of the synthesized N²-acetyl-D-ornithine should be confirmed using standard analytical techniques.

-

¹H NMR (500 MHz, D₂O): Expect signals corresponding to the acetyl methyl group (~2.0 ppm, singlet, 3H), the α-proton (~4.1 ppm, triplet, 1H), and the side-chain methylene protons (~1.6-1.9 ppm, multiplet, 4H) and the δ-methylene protons adjacent to the free amine (~3.0 ppm, triplet, 2H).

-

¹³C NMR (126 MHz, D₂O): Expect signals for the carboxyl carbon (~175 ppm), amide carbonyl (~174 ppm), α-carbon (~57 ppm), acetyl methyl carbon (~22 ppm), and the three side-chain carbons.

-

Mass Spectrometry (ESI+): Calculated for C₇H₁₄N₂O₃ [M+H]⁺: 175.10. Found: 175.10.

-

Melting Point: Compare with literature values if available.

Quantitative Data Summary

| Parameter | Value | Unit | Moles (mmol) | Equivalents |

| D-ornithine hydrochloride | 5.00 | g | 29.65 | 1.0 |

| Molecular Weight (D-Orn·HCl) | 168.62 | g/mol | - | - |

| Sodium Bicarbonate | ~5.0 | g | ~59.5 | ~2.0 |

| Acetic Anhydride | 3.15 | mL | 33.4 | 1.12 |

| Molecular Weight (Ac₂O) | 102.09 | g/mol | - | - |

| Reaction Temperature | 0 to RT | °C | - | - |

| Reaction Time | 4 - 5 | hours | - | - |

| Expected Product MW | 174.20 | g/mol | - | - |

| Theoretical Yield | 5.16 | g | 29.65 | 1.0 |

Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure pH is correctly adjusted to 8.0-8.5 before adding acetic anhydride. Extend reaction time at room temperature. |

| Loss during purification. | Ensure column is not overloaded. Collect smaller fractions during elution and check all with TLC to avoid premature pooling or discarding of product. | |

| Di-acetylation Product Observed | pH too high, or local concentration of acetic anhydride too high. | Maintain pH below 8.5. Ensure very slow, dropwise addition of acetic anhydride into a vigorously stirred, cold solution. |

| Product Contaminated with Salt | Insufficient washing of the ion-exchange column. | Increase the volume of the deionized water wash step (to 7-10 column volumes) before eluting with ammonium hydroxide. |

| Ninhydrin Spot is Weak/Absent | Incorrect TLC visualization. | Ensure ninhydrin solution is fresh. Heat the TLC plate gently (do not char) after spraying to develop the color. |

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. Handle it exclusively within a certified chemical fume hood.

-

Hydrochloric acid and ammonium hydroxide are corrosive. Avoid inhalation of vapors and skin contact.

-

The neutralization step produces CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from CDN Inc. [Link]

-

Adler, A. J., et al. (2012). Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. The Plant Cell, 24(10), 4325–4339. [Link]

-

PubChem. (n.d.). DL-ornithine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). D-Ornithine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-ornithine. National Center for Biotechnology Information. Retrieved from [Link]

-

AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from AK Lectures. [Link]

-

Margolis, B. J., et al. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11, 1386926. [Link]

-

Hlaváček, J., et al. (2010). Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency. Amino Acids, 38(4), 1155–1164. [Link]

-

Satomi, Y., et al. (2007). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 55(2), 93-97. [Link]

-

PubChem. (n.d.). Ornithine Hydrochloride, (D)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-L-ornithine. National Center for Biotechnology Information. Retrieved from [Link]

-

Das, B., et al. (2007). A simple and efficient protocol for the chemoselective N-acylation of amines in an aqueous medium. Tetrahedron Letters, 48(33), 5899-5901. [Link]

-

Gordon, A. H., et al. (1941). CCXXXVII. EXPERIMENTS ON AMINO-ACIDS. Biochemical Journal, 35(8-9), 890–907. [Link]

-

Slocum, R. D. (2013). Ornithine: at the crossroads of multiple paths to amino acids and polyamines. In Amino Acids in Higher Plants (pp. 201-228). CABI. [Link]

Sources

- 1. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

- 2. fs.usda.gov [fs.usda.gov]